"Guanosine, 2'-C-methyl-6-O-methyl-" structure and properties
"Guanosine, 2'-C-methyl-6-O-methyl-" structure and properties
An In-depth Technical Guide to the Structure, Properties, and Therapeutic Potential of 2'-C-Methyl-6-O-methylguanosine
This technical guide provides a comprehensive overview of the structural features, physicochemical properties, and potential therapeutic applications of 2'-C-methyl-6-O-methylguanosine. As a synthetic nucleoside analog, it incorporates two key modifications to the native guanosine structure: a methyl group at the 2'-carbon of the ribose sugar and a methyl group at the O6 position of the guanine base. This document synthesizes information from studies on related singly-modified guanosine analogs to extrapolate the anticipated characteristics of this novel compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its design, synthesis, and potential as an antiviral agent, particularly against Hepatitis C Virus (HCV).
Introduction: The Rationale for Modifying Guanosine Analogs
Guanosine analogs are a cornerstone of antiviral and anticancer therapies. Their mechanism of action often relies on their ability to be anabolized to the triphosphate form within the cell, which can then be incorporated into nascent viral or cellular nucleic acid chains, leading to chain termination and the inhibition of replication. The therapeutic efficacy of these analogs is often limited by factors such as poor substrate efficiency for viral polymerases, degradation by host enzymes, and off-target toxicity.
To overcome these limitations, medicinal chemists have explored a variety of modifications to the guanosine scaffold. Two such modifications, 2'-C-methylation and 6-O-methylation, have shown significant promise in enhancing the therapeutic profile of nucleoside analogs. The combination of these two modifications in a single molecule, 2'-C-methyl-6-O-methylguanosine, represents a rational design strategy to develop a more potent and selective antiviral agent.
Structural Elucidation and Physicochemical Properties
The core structure of 2'-C-methyl-6-O-methylguanosine is based on the purine nucleoside guanosine, with two key modifications as illustrated below.
Caption: Chemical structure of 2'-C-methyl-6-O-methylguanosine.
The 2'-C-Methyl Modification
The addition of a methyl group at the 2'-carbon of the ribose sugar has profound effects on the conformation and activity of nucleoside analogs. 2'-C-methylguanosine has been identified as a potent inhibitor of the Hepatitis C virus (HCV) NS5B polymerase.[1][2] The 2'-C-methyl group locks the sugar pucker in a C3'-endo conformation, which is believed to be the preferred conformation for binding to the HCV polymerase.[3] This pre-organized conformation reduces the entropic penalty of binding, leading to higher affinity and inhibitory potency.
The 6-O-Methyl Modification
Methylation at the O6 position of the guanine base alters its hydrogen bonding properties. O6-methylguanine preferentially base-pairs with thymine instead of cytosine, which can lead to G:C to A:T transition mutations during DNA replication.[4] In the context of an antiviral nucleoside, this modification can serve several purposes. It can protect the molecule from deamination by host enzymes and may also influence its recognition by viral polymerases and cellular kinases. The presence of the 6-O-methyl group can also impact the compound's metabolic stability and pharmacokinetic profile.
Predicted Physicochemical Properties
While experimental data for the dual-modified compound is not available, we can predict some of its properties based on its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C12H17N5O5 | Based on the addition of two methyl groups to the guanosine structure. |
| Molecular Weight | 311.30 g/mol | Calculated from the molecular formula. |
| Solubility | Likely soluble in DMSO and slightly soluble in methanol and aqueous bases.[] | Similar to related methylated guanosine analogs. |
| Stability | Expected to be more stable against enzymatic degradation. | The 2'-C-methyl group can confer resistance to nucleases, and the 6-O-methyl group prevents deamination.[3][4] |
| Lipophilicity | Increased compared to guanosine. | The addition of two methyl groups increases the nonpolar character of the molecule. |
Proposed Synthesis Strategy
The synthesis of 2'-C-methyl-6-O-methylguanosine would likely involve a multi-step process, drawing upon established methods for the synthesis of 2'-C-methyl and 6-O-methyl guanosine analogs. A plausible synthetic route is outlined below.
Caption: Proposed synthetic workflow for 2'-C-methyl-6-O-methylguanosine.
An efficient synthesis of 2'-C-β-methylguanosine has been reported starting from 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-d-ribofuranose and N2-acetylguanine.[3] A similar strategy could be employed, followed by a selective methylation of the 6-hydroxyl group. Alternatively, a 6-chloro- or 6-thiopurine derivative could be used for the initial glycosylation, followed by displacement with methoxide.
Anticipated Mechanism of Action and Antiviral Activity
The primary therapeutic target for 2'-C-methyl-6-O-methylguanosine is expected to be viral RNA-dependent RNA polymerases (RdRps), particularly the HCV NS5B polymerase. The proposed mechanism of action is as follows:
Caption: Proposed mechanism of action for 2'-C-methyl-6-O-methylguanosine.
Once inside the cell, the nucleoside analog is expected to be phosphorylated by cellular kinases to its active triphosphate form.[1] This triphosphate will then act as a competitive inhibitor of the natural guanosine triphosphate (GTP) for the viral polymerase. Upon incorporation into the growing RNA chain, the presence of the 2'-C-methyl group is expected to cause immediate chain termination due to steric hindrance, preventing the formation of the subsequent phosphodiester bond.
The antiviral activity of related compounds provides a strong rationale for the potential of 2'-C-methyl-6-O-methylguanosine. 2'-C-methylguanosine and its prodrugs have demonstrated potent anti-HCV activity in replicon assays.[2][6]
Experimental Protocols for Evaluation
The evaluation of 2'-C-methyl-6-O-methylguanosine as an antiviral agent would involve a series of in vitro assays.
Antiviral Activity Assays
HCV Replicon Assay: This is a cell-based assay that measures the ability of a compound to inhibit HCV RNA replication.[7]
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured in the presence of varying concentrations of the test compound.
-
Luciferase Reporter: The replicon often contains a luciferase reporter gene, allowing for the quantification of viral replication by measuring luciferase activity.
-
Data Analysis: The 50% effective concentration (EC50) is calculated, which is the concentration of the compound that inhibits 50% of viral replication.
Virus Yield Reduction Assay: This assay quantifies the reduction in the production of infectious virus particles.[8]
-
Infection: Host cells are infected with the virus and then treated with different concentrations of the compound.
-
Virus Titration: After a defined incubation period, the supernatant is collected, and the amount of infectious virus is quantified by plaque assay or TCID50 (50% tissue culture infective dose) assay.
-
Data Analysis: The EC50 is determined based on the reduction in viral titer.
Cytotoxicity Assays
It is crucial to assess the toxicity of the compound to host cells to determine its therapeutic index.
MTS Assay: This colorimetric assay measures cell viability.[9]
-
Cell Treatment: Host cells (e.g., Huh-7) are incubated with various concentrations of the test compound.
-
MTS Reagent: The MTS reagent is added, which is converted to a colored formazan product by metabolically active cells.
-
Data Analysis: The absorbance is measured, and the 50% cytotoxic concentration (CC50) is calculated.
In Vitro Polymerase Inhibition Assay
This biochemical assay directly measures the inhibition of the target viral polymerase.
-
Reaction Mixture: A reaction is set up containing the purified viral polymerase (e.g., HCV NS5B), a template RNA, ribonucleotides (including radiolabeled GTP), and varying concentrations of the triphosphate form of the test compound.
-
Incubation: The reaction is allowed to proceed for a specific time.
-
Quantification: The amount of incorporated radiolabeled nucleotide is measured to determine the polymerase activity.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated.
Conclusion and Future Directions
2'-C-methyl-6-O-methylguanosine represents a rationally designed nucleoside analog with the potential for potent and selective antiviral activity. The combination of the 2'-C-methyl and 6-O-methyl modifications is anticipated to confer a favorable conformational bias for viral polymerase binding, increased metabolic stability, and a potent chain-terminating mechanism of action.
Future research should focus on the efficient chemical synthesis of this compound, followed by a thorough in vitro evaluation of its antiviral activity and cytotoxicity. Further studies could also explore the development of prodrug strategies to enhance its oral bioavailability and intracellular delivery. The insights gained from the study of 2'-C-methyl-6-O-methylguanosine will contribute to the broader understanding of nucleoside analog design and the development of next-generation antiviral therapeutics.
References
-
Bhatia, G., et al. (2003). Novel synthesis of 2'-O-methylguanosine. PubMed. [Link]
-
De Clercq, E. (2001). Synthesis and Antiviral Activity of Novel Acyclic Nucleoside Analogues of 5-(1-Azido-2-haloethyl)uracils. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 2'-O-Methylguanosine. PubChem. [Link]
-
Hess, G. N., et al. (1994). In Vitro Activities of Nucleoside Analog Antiviral Agents Against Salmonellae. PubMed. [Link]
-
Julander, J. G., et al. (2019). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy. [Link]
-
Patsnap. (n.d.). 2'-C-Methylguanosine. Patsnap Synapse. [Link]
-
Prhavc, M., et al. (2006). Efficient Synthesis of 2'-C-β-Methylguanosine. The Journal of Organic Chemistry. [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Utah State University. [Link]
-
Robins, M. J., et al. (1981). Nucleic acid related compounds. 36. Synthesis of the 2′-O-methyl and 3. Canadian Journal of Chemistry. [Link]
-
Mukobata, T., et al. (2010). Facile and efficient approach for the synthesis of N(2)-dimethylaminomethylene-2'-O-methylguanosine. Semantic Scholar. [Link]
-
Hess, G. N., et al. (1994). In vitro activities of nucleoside analog antiviral agents against salmonellae. Antimicrobial Agents and Chemotherapy. [Link]
-
Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]
-
Inoue, H., et al. (1985). O-Methyl derivatives of the common ribonucleosides except for guanosine were synthesized via the 2. Nucleic Acids Research. [Link]
-
Ali, S., et al. (2020). Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of AL-611 as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C. Journal of Medicinal Chemistry. [Link]
-
Carroll, S. S., et al. (2002). Inhibition of Hepatitis C Virus RNA Replication by 2ⴕ-Modified Nucleoside Analogs*. Journal of Biological Chemistry. [Link]
-
Kim, J., et al. (2018). O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity. RNA. [Link]
-
DNAmod. (n.d.). O(6)-methyl-2'-deoxyguanosine. DNAmod. [Link]
-
Kim, H. J., et al. (2021). 2-O-Methylhonokiol Suppresses HCV Replication via TRAF6-Mediated NF-kB Activation. International Journal of Molecular Sciences. [Link]
-
Good, S. S., et al. (2020). Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus. Antimicrobial Agents and Chemotherapy. [Link]
-
Zillinger, T., et al. (2021). 2'-O-Methyl-guanosine 3-base RNA fragments mediate essential natural TLR7/8 antagonism. bioRxiv. [Link]
-
Wikipedia. (n.d.). 6-O-Methylguanine. Wikipedia. [Link]
-
Wang, Y., et al. (2023). A modified nucleoside O6-methyl-2'-deoxyguanosine-5'-triphosphate exhibits anti-glioblastoma activity in a caspase-independent manner. PubMed. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]
- 6. 2'-C-Methylguanosine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. journals.asm.org [journals.asm.org]
